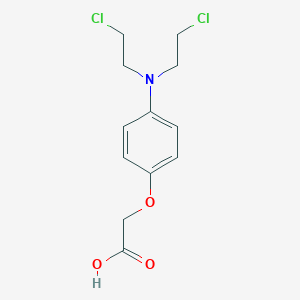
3-Pyridinemethanethiol
Descripción general
Descripción
3-Pyridinemethanethiol is a chemical compound that belongs to the family of pyridines, which are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The methanethiol group attached to the pyridine ring at the third position makes it a sulfur-containing derivative, which can be a key precursor for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of pyridine derivatives, including those related to 3-Pyridinemethanethiol, has been extensively studied. A novel three-component synthesis approach has been developed to create a variety of functionalized pyridines, which could potentially be adapted for the synthesis of 3-Pyridinemethanethiol derivatives . Additionally, the use of Rh-bound trimethylenemethane variants has been applied to the synthesis of pyrroles, which, while not directly related to 3-Pyridinemethanethiol, demonstrates the versatility of pyridine synthesis strategies . Another method involves a regiospecific synthesis of substituted pyridines through a sequence involving nucleophilic addition, metallacycle-mediated union, and ring closure, which could be relevant for the synthesis of 3-Pyridinemethanethiol .
Molecular Structure Analysis
The molecular structure of 3-Pyridinemethanethiol would consist of a pyridine ring with a methanethiol functional group at the third position. The presence of the sulfur atom in the methanethiol group could influence the electronic properties of the pyridine ring and affect its reactivity. The molecular structure of pyridine derivatives is crucial for their reactivity and potential applications in medicinal chemistry and material science .
Chemical Reactions Analysis
3-Pyridinemethanethiol can undergo various chemical reactions due to the presence of both the reactive pyridine ring and the methanethiol group. For instance, the SNAr reaction on dihalopyridines with sodium methanethiolate (NaSMe) has been used to obtain bromo(methylthio)pyridines, which are key precursors for further chemical transformations . This indicates that 3-Pyridinemethanethiol could be used in similar nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Pyridinemethanethiol would be influenced by both the aromatic pyridine ring and the sulfur-containing methanethiol group. The pyridine ring contributes to the compound's stability and potential aromaticity, while the methanethiol group could introduce additional reactivity due to the presence of sulfur. These properties are important for the compound's solubility, boiling point, and potential applications in various chemical syntheses .
Aplicaciones Científicas De Investigación
-
Antistatic Coatings : PEDOT can be used to create antistatic coatings. These coatings can prevent the buildup of static electricity, which can be useful in a variety of industrial settings .
-
Cathodes in Capacitors : PEDOT can be used in the construction of cathodes in capacitors. Capacitors are key components in many electronic devices, and the properties of PEDOT can enhance their performance .
-
Through-hole Plating : In the electronics industry, PEDOT can be used for through-hole plating, a process used to electrically connect different layers of a printed circuit board .
-
OLEDs and OFETs : PEDOT has applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These are key components in many modern electronic devices .
-
Photovoltaics : PEDOT can be used in photovoltaic devices, which convert light into electricity. This is a key technology in the field of renewable energy .
-
Electrochromic Applications : PEDOT can be used in electrochromic devices, which can change color in response to an applied electric field .
-
Organic Synthesis : Thiols are often used as building blocks in the synthesis of larger organic molecules. They can participate in a variety of reactions, including those that form carbon-sulfur bonds .
-
Metal Extraction : Thiols can bind to certain metals, forming complexes. This property is used in the mining industry to extract metals from ores .
-
Biochemistry : In biochemistry, thiols are found in many important molecules, such as the amino acid cysteine and the antioxidant glutathione .
-
Materials Science : Thiols can form self-assembled monolayers on metal surfaces, which can be used to modify the surface properties of materials .
-
Analytical Chemistry : Thiols can be used as reagents in analytical chemistry. For example, they can react with certain compounds to produce colored products, which can be measured to determine the concentration of the compounds .
-
Medicine : Some thiols have medicinal properties. For example, they can be used as antidotes to treat heavy metal poisoning .
Safety And Hazards
3-Pyridinemethanethiol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .
Relevant Papers Several papers were found during the search, but none of them specifically focused on 3-Pyridinemethanethiol. They mostly discuss related compounds and their applications .
Propiedades
IUPAC Name |
pyridin-3-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXKCLHOVPXMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170092 | |
| Record name | 3-Pyridinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinemethanethiol | |
CAS RN |
17617-05-9 | |
| Record name | 3-Pyridinemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyridin-3-yl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINEMETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGR16Z02P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



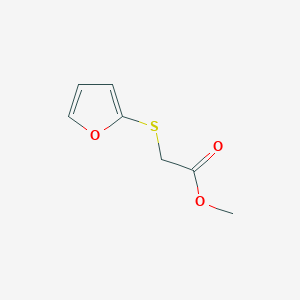

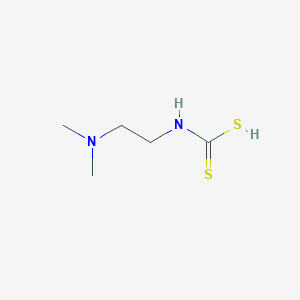
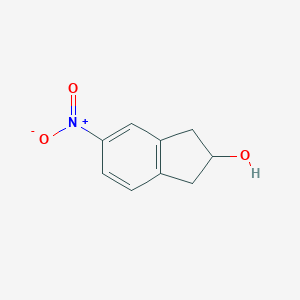
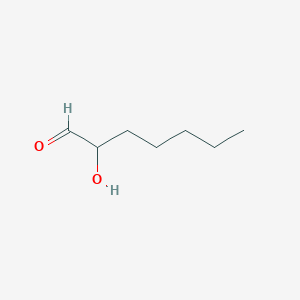



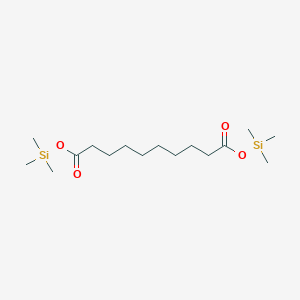
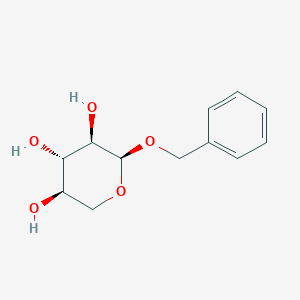
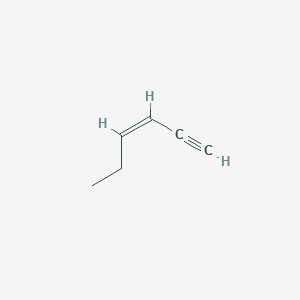
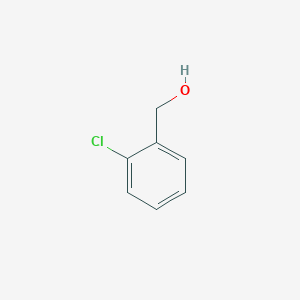
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
